
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a tricarboxylic acid precursor with hexanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other substituted products.
Scientific Research Applications
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
- 6-Methoxy-7-methyl-4-oxotridecane-4,5,6-tricarboxylate
- 6-Ethoxy-7-ethyl-4-oxotridecane-4,5,6-tricarboxylate
Uniqueness
This compound is unique due to its specific combination of hexyl and hexoxy groups, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C28H47O8-3 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
6-hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate |
InChI |
InChI=1S/C28H50O8/c1-5-9-12-15-19-27(25(32)33,20-16-13-10-6-2)28(26(34)35,36-21-17-14-11-7-3)23(24(30)31)22(29)18-8-4/h23H,5-21H2,1-4H3,(H,30,31)(H,32,33)(H,34,35)/p-3 |
InChI Key |
VWYPVBAZZXEGCV-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCC(CCCCCC)(C(=O)[O-])C(C(C(=O)CCC)C(=O)[O-])(C(=O)[O-])OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)

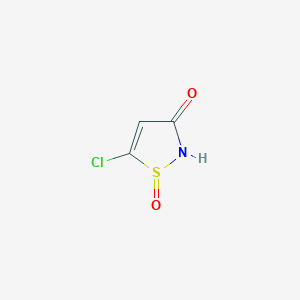

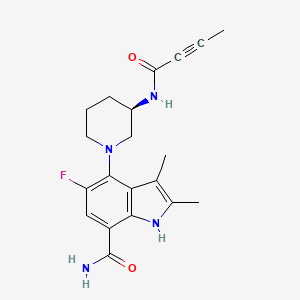
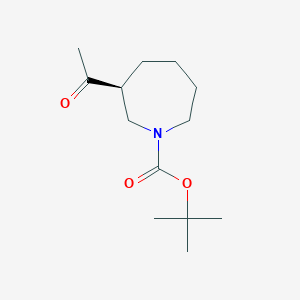
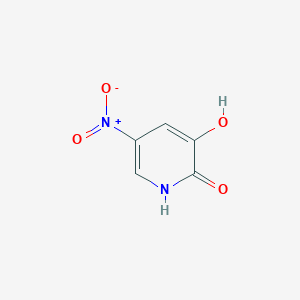
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
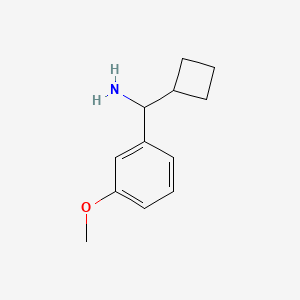
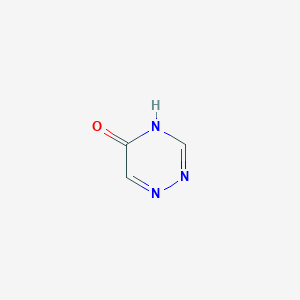

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
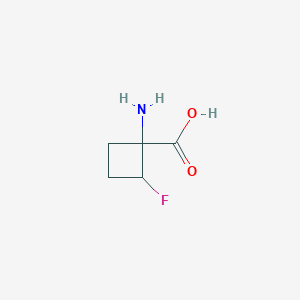
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
